molecular formula C16H20O2 B176203 Ethyl 2-(4-phenylcyclohexylidene)acetate CAS No. 115880-04-1

Ethyl 2-(4-phenylcyclohexylidene)acetate

Cat. No. B176203
M. Wt: 244.33 g/mol
InChI Key: PESXGYQEFGRNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-phenylcyclohexylidene)acetate is a chemical compound with the molecular formula C16H20O2 . It is also known as Acetic acid, 2-(4-phenylcyclohexylidene)-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate might involve the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium t-butanolate in tetrahydrofuran, followed by the addition of 1-phenyl-4-cyclohexanone .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-phenylcyclohexylidene)acetate consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 244.329 Da and the monoisotopic mass is 244.146332 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(4-phenylcyclohexylidene)acetate is a solid at room temperature . It has a molecular weight of 244.33 g/mol .

Scientific Research Applications

Deconjugative Esterification

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound has been used in a study on deconjugative esterification, which is a process that involves the conversion of an acid into an ester .
  • Methods of Application : The study involved the use of optically active 2-(4-phenylcyclohexylidene)acetic acid and 2-(4-tert-butylcyclohexylidene)acetic acid with an axis of chirality .
  • Results or Outcomes : The study resulted in the formation of the corresponding β,γ-unsaturated esters, each with a center of chirality .

Solvent Production

  • Scientific Field : Biotechnology .
  • Summary of Application : Ethyl 2-(4-phenylcyclohexylidene)acetate has been studied for its potential use in the production of ethyl acetate, an environmentally friendly solvent .
  • Methods of Application : The study involved the use of Kluyveromyces marxianus, a yeast species, to convert whey-borne sugar into ethyl acetate .
  • Results or Outcomes : The study suggested that K. marxianus synthesizes ethyl acetate from acetyl-SCoA .

Safety And Hazards

Ethyl 2-(4-phenylcyclohexylidene)acetate is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(4-phenylcyclohexylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXGYQEFGRNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472917
Record name Ethyl 2-(4-phenylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-phenylcyclohexylidene)acetate

CAS RN

115880-04-1
Record name Ethyl 2-(4-phenylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-phenylcyclohexylidene)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-phenylcyclohexylidene)acetate

Citations

For This Compound
1
Citations
VSC Yeh, DWA Beno, S Brodjian… - Journal of medicinal …, 2012 - ACS Publications
A high-throughput screen against human DGAT-1 led to the identification of a core structure that was subsequently optimized to afford the potent, selective, and orally bioavailable …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.